molecular formula C10H8F3NO3 B3046773 Benzoic acid, 4-[[(trifluoroacetyl)amino]methyl]- CAS No. 130029-61-7

Benzoic acid, 4-[[(trifluoroacetyl)amino]methyl]-

Cat. No. B3046773
CAS RN: 130029-61-7
M. Wt: 247.17 g/mol
InChI Key: NYYOENONPHUFDU-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[[(trifluoroacetyl)amino]methyl]- , also known as 4-aminomethylbenzoic acid or p-aminomethylbenzoic acid (PAMBA) , is an antifibrinolytic compound. Its chemical formula is C10H8F3NO3 . This compound plays a crucial role in preventing the breakdown of blood clots by inhibiting fibrinolysis.


Molecular Structure Analysis

The molecule consists of 10 carbon atoms , 8 hydrogen atoms , 3 fluorine atoms , 1 nitrogen atom , and 3 oxygen atoms . It forms a six-membered ring with a carboxylic acid group (aromatic) and a tertiary amide group (aliphatic). The trifluoroacetyl group is attached to the amino moiety .

Scientific Research Applications

LC-MS/MS Study of Degradation Processes

A study using liquid chromatography coupled with mass spectrometry (LC-MS/MS) focused on the stability and degradation pathways of nitisinone, which degrades into 2-amino-4-(trifluoromethyl)benzoic acid (ATFA) and 2-nitro-4-(trifluoromethyl)benzoic acid (NTFA) under certain conditions. These findings contribute to a better understanding of the risks and benefits associated with nitisinone's medical application, providing insights into the properties of similar compounds (Barchańska et al., 2019).

Benzoic Acid in Food and Feed Additives

Benzoic acid, known for its antibacterial and antifungal properties, is widely used in foods and feeds. Research suggests that appropriate levels of benzoic acid can improve gut functions by regulating enzyme activity, redox status, immunity, and microbiota. However, excessive administration may harm gut health, highlighting the importance of understanding the effects of benzoic acid on intestinal functions (Mao et al., 2019).

Physiologically-Based Pharmacokinetic Analysis

A study designed physiologically-based pharmacokinetic (PBPK) models for benzoic acid (BA) to understand metabolic and dosimetric variations across different species. This research provides implications for assessing dietary exposures to benzoates and reducing the interspecies uncertainty factor, offering a basis for regulatory evaluations of food and beverage preservatives (Hoffman & Hanneman, 2017).

Role of Elicitors in Plant Disease Resistance

Elicitors, including benzoic acid, activate chemical defenses in plants against pathogens. This review discusses how such compounds can minimize the need for chemical control in agriculture, contributing to sustainable practices by enhancing plant resistance through natural means (Thakur & Sohal, 2013).

Environmental Implications of Parabens

Parabens, including esters of para-hydroxybenzoic acid, are used as preservatives in various products. Their widespread environmental presence raises concerns about their potential as weak endocrine disruptors. Studies suggest that parabens, including their degradation products like benzoic acid, are ubiquitous in surface waters and sediments due to their continuous introduction into the environment (Haman et al., 2015).

Future Directions

: Wikipedia: Aminomethylbenzoic acid : ChemSpider: 4-(Trifluoromethyl)benzoic acid : ChemSpider: 4-(Trifluoroacetyl)benzoic acid : Molinstincts: Benzoic acid, 4-[methyl(trifluoroacetyl)amino]- : [Molinstincts: Benzoic acid, 4-[methyl(trifluoroacetyl)amino]- Formula](https://www.molinstincts.com/formula/Benzoic-acid-4-methyl-trifluoroacetyl-amino-cfml-

properties

IUPAC Name

4-[[(2,2,2-trifluoroacetyl)amino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO3/c11-10(12,13)9(17)14-5-6-1-3-7(4-2-6)8(15)16/h1-4H,5H2,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYOENONPHUFDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70579213
Record name 4-[(2,2,2-Trifluoroacetamido)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70579213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

130029-61-7
Record name 4-[(2,2,2-Trifluoroacetamido)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70579213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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